molecular formula C69H91N19O16S2 B10752512 Xeharwgcpp KD

Xeharwgcpp KD

Cat. No.: B10752512
M. Wt: 1506.7 g/mol
InChI Key: RFMOGPSXMCHBKU-UHFFFAOYSA-N
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Description

Xeharwgcpp KD, referred to as the KdpF peptide in scientific literature, is a small protein encoded by the kdpF gene within the kdpFABC operon in Mycobacterium bovis BCG and related mycobacteria. This peptide localizes to the bacterial cell membrane and interacts with key proteins involved in nitrosative stress responses, such as NarI, NarK2, and Rv2617c . Overexpression of KdpF in M. bovis BCG significantly reduces intracellular replication within human macrophages, a phenotype linked to impaired NO detoxification and increased accumulation of cytotoxic nitrites (NO₂⁻) . Mechanistically, KdpF destabilizes membrane proteins critical for nitrogen metabolism, thereby exacerbating bacterial susceptibility to host immune defenses .

Properties

Molecular Formula

C69H91N19O16S2

Molecular Weight

1506.7 g/mol

IUPAC Name

4-amino-2-[[6-amino-2-[[1-[1-[13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-4-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C69H91N19O16S2/c70-23-6-5-14-45(61(96)86-51(68(103)104)32-55(71)89)82-65(100)53-16-8-25-87(53)67(102)54-17-9-26-88(54)66(101)52-36-106-105-27-22-56(90)79-47(20-21-58(92)93)62(97)85-50(31-42-34-74-37-78-42)64(99)83-48(29-38-18-19-39-10-1-2-11-40(39)28-38)63(98)81-46(15-7-24-75-69(72)73)60(95)84-49(59(94)77-35-57(91)80-52)30-41-33-76-44-13-4-3-12-43(41)44/h1-4,10-13,18-19,28,33-34,37,45-54,76H,5-9,14-17,20-27,29-32,35-36,70H2,(H2,71,89)(H,74,78)(H,77,94)(H,79,90)(H,80,91)(H,81,98)(H,82,100)(H,83,99)(H,84,95)(H,85,97)(H,86,96)(H,92,93)(H,103,104)(H4,72,73,75)

InChI Key

RFMOGPSXMCHBKU-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N3)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CC7=CC=CC=C7C=C6)CC8=CNC=N8)CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JKC 363 involves a series of peptide coupling reactions. The compound is a cyclic peptide with a disulfide bridge between the first and eighth amino acids. The sequence of JKC 363 is {Mpa}-Glu-His-{D-2-Nal}-Arg-Trp-Gly-Cys-Pro-Pro-Lys-Asp-NH2, where Mpa stands for 3-mercaptopropionic acid and D-2-Nal stands for D-2-naphthylalanine .

Industrial Production Methods

Industrial production of JKC 363 typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient assembly of the peptide chain on a solid support, followed by cyclization and disulfide bridge formation. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions

JKC 363 primarily undergoes peptide coupling reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions

The synthesis of JKC 363 involves the use of common peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The disulfide bridge formation is achieved using oxidizing agents such as iodine or air oxidation .

Major Products Formed

The major product formed from the synthesis of JKC 363 is the cyclic peptide with the desired sequence and disulfide bridge. Impurities and by-products are typically removed during the purification process .

Scientific Research Applications

JKC 363 has a wide range of scientific research applications due to its selective antagonism of the melanocortin MC4 receptor. Some of its key applications include:

Mechanism of Action

JKC 363 exerts its effects by selectively antagonizing the melanocortin MC4 receptor. This receptor is involved in the regulation of food intake, energy balance, and pain perception. By blocking the stimulatory effect of α-MSH on TRH release, JKC 363 reduces food intake and attenuates pain . The compound’s high affinity for the MC4 receptor and its ability to block α-MSH make it a valuable tool for studying the physiological roles of this receptor .

Comparison with Similar Compounds

Table 1: Key Proteins Involved in Nitrosative Stress Responses

Protein Function Interaction with KdpF Expression under NO Stress Impact on Bacterial Survival
KdpF Sensitizes bacteria to RNIs Self-regulating Not regulated Reduces survival in macrophages
NarI Nitrate reductase subunit Stabilized by KdpF Upregulated in M. tuberculosis Enhances NO detoxification
NarK2 Nitrite transporter Interacts with KdpF Upregulated in M. tuberculosis Facilitates NO resistance
Rv2617c Membrane protein of unknown function Interacts with KdpF Induced under nitrosative stress Role in virulence unclear

Key Findings :

  • Unlike NarI and NarK2 in M. tuberculosis, their homologs in M. KdpF exacerbates this vulnerability by destabilizing these proteins post-translationally, leading to defective NO detoxification .
  • In contrast, Rv2617c—a protein unique to M.

Comparative Sensitivity to Exogenous NO

Table 2: Bacterial Viability Under Nitrosative Stress

Strain Viability at 0.1 mM SNAP Viability at 1 mM SNAP NO₂⁻ Accumulation (µmol/well)
M. bovis BCG-pMV261 73% 61% 11.38
M. bovis BCG-pKdpF 39% 24% 23.12

Key Findings :

  • KdpF-overexpressing strains show 2-fold greater NO₂⁻ accumulation in infected macrophages compared to controls, indicating impaired NO metabolism .
  • The survival disparity (e.g., 24% vs. 61% at 1 mM SNAP) highlights KdpF’s role in amplifying nitrosative stress vulnerability .

Comparison with Anti-Virulence Peptides

KdpF differs from classical antimicrobial peptides (AMPs) in its mechanism:

  • AMPs (e.g., LL-37) : Directly disrupt bacterial membranes via electrostatic interactions .
  • KdpF : Indirectly attenuates virulence by interfering with stress-response proteins, making it a promising "anti-virulence" agent .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying Xeharwgcpp KD?

  • Methodological Answer : Begin with a systematic literature review to identify gaps in existing studies. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. Prioritize relevance to your field and alignment with unresolved theoretical or practical challenges .

Q. What strategies are effective for conducting a literature review on this compound?

  • Methodological Answer : Use academic databases (e.g., PubMed, Scopus) with Boolean operators (e.g., "this compound AND synthesis") to refine searches. Screen results by abstract relevance, citation count, and publication date. Organize findings thematically (e.g., synthesis methods, structural properties) and document gaps using tools like PRISMA flow diagrams .

Q. How should experimental designs be structured to investigate this compound’s properties?

  • Methodological Answer : Define variables (independent: synthesis conditions; dependent: stability, reactivity). Include control groups and replication to minimize bias. Use factorial designs to test multiple variables simultaneously. Validate methods with pilot studies and statistical power analysis to ensure sample adequacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in data related to this compound’s reactivity under varying conditions?

  • Methodological Answer : Apply triangulation by cross-validating results through multiple techniques (e.g., spectroscopy, computational modeling). Perform sensitivity analysis to identify outlier-prone variables. Use meta-analytical frameworks to reconcile discrepancies across studies, considering contextual factors (e.g., temperature, catalysts) .

Q. What mixed-methods approaches are suitable for studying this compound’s mechanistic behavior?

  • Methodological Answer : Combine quantitative methods (e.g., kinetic assays) with qualitative techniques (e.g., expert interviews or thematic analysis of historical data). Embed one method within another (e.g., qualitative insights guiding quantitative hypothesis testing). Ensure integration at the interpretation stage to address complexity .

Q. How can reproducibility be ensured in this compound research?

  • Methodological Answer : Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data and code repositories (e.g., GitHub). Use standardized materials (e.g., reference compounds) and pre-register experimental designs. Include detailed metadata (e.g., instrument calibration logs) to enable replication .

Q. What ethical considerations are critical when publishing this compound findings?

  • Methodological Answer : Disclose funding sources and conflicts of interest. Secure informed consent for human participant studies (e.g., toxicity trials). Adhere to data ownership agreements and avoid selective reporting. Use plagiarism-detection software for manuscripts and cite prior work rigorously .

Q. How can qualitative analysis enhance understanding of this compound’s interdisciplinary applications?

  • Methodological Answer : Conduct interviews/focus groups with domain experts (e.g., materials scientists, pharmacologists). Code responses using NVivo or Dedoose to identify emergent themes (e.g., barriers to scalability). Compare findings with quantitative data to generate holistic insights, adhering to COREQ reporting standards .

Data Presentation Guidelines

  • Tabular Example :

    Variable TestedMethod UsedKey FindingContradictory Evidence Source
    TemperatureDSCStability ↑ at 25°CSmith et al. (2023)
    pHUV-VisReactivity ↓ in acidic conditionsLee et al. (2024)

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